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Compound of Interest

2,3,6-Trifluoropyridine-4-carboxylic
Compound Name: d
aci

Cat. No.: B1304213

An in-depth analysis of the crystallographic data of 2,3,6-trifluoropyridine-4-carboxylic acid
derivatives reveals key structural insights crucial for researchers in drug discovery and
materials science. This guide provides a comparative analysis of their molecular geometries,
intermolecular interactions, and crystal packing, supported by experimental data and protocols.

Comparison of Crystallographic Data

While specific crystallographic data for 2,3,6-trifluoropyridine-4-carboxylic acid is not
publicly available, analysis of closely related fluorinated pyridine carboxylic acid derivatives
provides valuable comparative insights. The following table summarizes key crystallographic
parameters for representative compounds, offering a baseline for understanding the structural
impact of fluorination and carboxylation on the pyridine ring.
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Key Observations:

e Hydrogen Bonding: In the crystal structures of related compounds, N—H:---O hydrogen
bonds are a recurring motif, often linking molecules into chains.[2] The presence of both a
carboxylic acid group and a pyridine nitrogen atom in 2,3,6-trifluoropyridine-4-carboxylic
acid suggests a high likelihood of forming strong O—H---N hydrogen bonds, which can
significantly influence crystal packing.

» Fluorine Interactions: Weak hydrogen-bonding interactions involving fluorine atoms, such as
C—H---F contacts, are also observed, contributing to the overall supramolecular
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architecture.[2] Hirshfeld surface analysis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl
methacrylate revealed that F---H/H---F interactions are the largest contribution to the surface
contacts.[2]

e Molecular Conformation: The planarity of the pyridine ring and the orientation of the
carboxylic acid group are critical. In N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the Cp—N
—C—oO0 torsion angle indicates an anti-conformation.[3]

Experimental Protocols

A standard experimental protocol for the single-crystal X-ray diffraction of pyridine carboxylic
acid derivatives involves the following steps:

1. Crystal Growth:

» Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a
solvent, vapor diffusion, or cooling of a saturated solution. For example, crystals of N-
(2,3,5,6-tetrafluoropyridin-4-yl)formamide were obtained by layering dichloromethane with
hexanes.[3]

2. Data Collection:
o A suitable crystal is mounted on a diffractometer.

o X-ray diffraction data are collected using a detector such as a CCD or CMOS detector, often
with graphite-monochromatized radiation (e.g., Cu/Ka or Mo/Ka).[5]

o Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal
vibrations.[1]

3. Data Processing and Structure Solution:

e The collected diffraction data are processed, which includes integration of reflection
intensities and corrections for absorption.[5]

e The crystal structure is solved using direct methods or Patterson methods and refined by full-
matrix least-squares techniques using software like SHELXL.[5]
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4. Structural Analysis:

e The final refined structure provides information on bond lengths, bond angles, and torsion
angles.

 Intermolecular interactions are analyzed to understand the crystal packing.

o Techniques like Hirshfeld surface analysis can be employed to visualize and quantify

intermolecular contacts.[2]

Visualizations

To aid in the understanding of the experimental workflow and molecular relationships, the
following diagrams are provided.
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Caption: Experimental workflow for X-ray crystallography.
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Caption: Comparison of related pyridine derivatives.

Alternative Techniques

While single-crystal X-ray diffraction is the gold standard for determining crystal structures,
other techniques can provide complementary information, especially when suitable single
crystals are unavailable.

Powder X-ray Diffraction (PXRD): This technique is invaluable for phase identification,
quantification of polymorphic mixtures, and can sometimes be used for structure solution.[6]
It is a non-destructive method that provides a unique fingerprint for each crystalline phase.[6]

Computational Chemistry (DFT): Density Functional Theory calculations can be used to
optimize molecular geometries and predict spectroscopic properties, providing a comparison
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to experimental data.[7]

o Hirshfeld Surface Analysis: This method allows for the visualization and quantification of
intermolecular interactions within a crystal lattice, providing insights into the forces that
govern crystal packing.[2]

The strategic incorporation of fluorine atoms and carboxylic acid functionalities into pyridine
scaffolds continues to be a promising avenue in the development of new therapeutic agents
and functional materials.[8][9] A thorough understanding of their three-dimensional structures
through X-ray crystallography is paramount for rational design and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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